SR141716A is a synthetic, selective antagonist for the cannabinoid receptor type 1 (CB1) []. It belongs to the class of biaryl pyrazole compounds. SR141716A has been a subject of extensive research due to its potential therapeutic applications in various conditions, including obesity, addiction, and metabolic disorders.
For example, one study describes the synthesis of alkynylthiophene analogs of SR141716A, aiming to develop novel CB1 receptor antagonists []. The synthetic strategy involved replacing the 5-aryl moiety of SR141716A with a 2-thienyl group appended with an alkynyl unit. This modification led to the discovery of potent CB1 receptor antagonists with improved pharmacological profiles.
Research indicates that the conformation of SR141716A significantly influences its binding affinity to the CB1 receptor []. Computational studies using molecular modeling techniques, such as the AM1 method, have been employed to determine the energetically favorable conformations of SR141716A []. The findings suggest that specific conformers, particularly the Tg and Ts conformations, play a crucial role in binding to the CB1 receptor [].
SR141716A acts as a potent and selective inverse agonist of the CB1 receptor [, ]. This means it binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby blocking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) [].
The mechanism of inverse agonism by SR141716A involves its interaction with specific amino acid residues within the CB1 receptor binding pocket [, ]. Specifically, it forms a hydrogen bond with the lysine residue at position 3.28 (K3.28) in the inactive state of the receptor []. This interaction is crucial for its inverse agonism, as mutations at this site (e.g., K3.28A) abolish its inverse agonist properties [].
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4